molecular formula C7H11FOSi B8617121 1-Fluoro-4-trimethylsilanyl-3-butyn-2-one

1-Fluoro-4-trimethylsilanyl-3-butyn-2-one

Cat. No.: B8617121
M. Wt: 158.24 g/mol
InChI Key: WLYNRVNWVKBCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-trimethylsilanyl-3-butyn-2-one is a useful research compound. Its molecular formula is C7H11FOSi and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11FOSi

Molecular Weight

158.24 g/mol

IUPAC Name

1-fluoro-4-trimethylsilylbut-3-yn-2-one

InChI

InChI=1S/C7H11FOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3

InChI Key

WLYNRVNWVKBCJS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(=O)CF

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 0° C. solution of trimethylsilylacetylene (42.0 g, 429 mmol) in THF (400 mL) was treated with n-BuLi (2.5 M in n-hexane; 171 mL, 428 mmol) over 20 min maintaining the internal temperature below 10° C. using dry ice-acetone bath (−20° C.). After stirring for 30 min at 0° C., the mixture was treated with a solution of 2-fluoro-1-morpholin-4-yl-ethanone (8, 48.4 g, 329 mmol) in THF (50 mL+10 mL for wash), and stirring was continued for further 1 h at 0° C. The reaction was quenched by adding to a 0° C. mixture of acetic acid (250 mL) and water (150 mL) over 1 h maintaining the internal temperature below 5° C. After addition of more water (150 mL), the organic layer was separated, washed with water (200 mL), and dried over anhydrous MgSO4, and concentrated in vacuo. The residue was evaporated again with toluene (200 mL) to remove the residual acetic acid, and vacuum distillated (8 mbar, b.p. 54° C.) to give the title compound (33.7 g, 64.8%). 1H NMR (500 MHz, CDCl3) δ 4.90 (d, J=47.1 Hz, 2H), 0.26 (s, 9H). 13C NMR (125 MHz, CDCl3) d 181.0 (d, J=21.5 Hz), 104.0, 98.1, 84.8 (d, J=187 Hz).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
171 mL
Type
reactant
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Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
64.8%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

49.1 g (499 mmol) of trimethylsilyl acetylene was dissolved in 250 mL of anhydrous tetrahydrofuran, and the inner temperature was lowered to about −55° C., and then 210 mL (525 mmol) of 2.5 M n-BuLi in n-hexane was added thereto over about 25 minutes with maintaining the inner temperature below −30° C. After stirring for about 40 minutes, 52.9 g (499 mmol) of ethyl fluoroacetate was added to the reaction mixture over 5 minutes with maintaining the inner temperature below −25° C., and then 74.4 g (524 mmol) of BF3.OEt was added thereto over 15 minutes with maintaining the inner temperature −55° C. to −65° C. After finishing the addition, the reaction mixture was stirred at 20° C. for 2 hours, and 250 mL of 10% ammonium chloride aqueous solution was added thereto to finish the reaction. The organic layer was separated, and the aqueous layer was extracted with 200 mL of ethylacetate. The combined organic phase was washed with 250 mL of brine, and concentrated under reduced pressure. The residue was distilled under vacuum at 10 mbar and 68° C. to give the compound of formula (9) (67.3 g, 85%) as clear oil.
Quantity
49.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
52.9 g
Type
reactant
Reaction Step Three
Name
Quantity
74.4 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Yield
85%

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